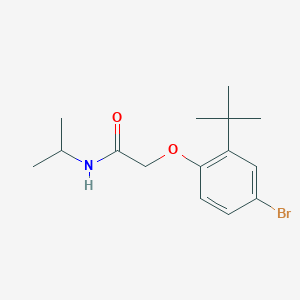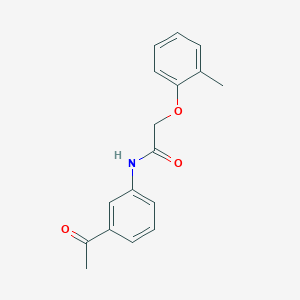![molecular formula C17H19N3O4 B5588573 4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)
4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of compounds that often exhibit pharmacological activity, making them subjects of interest in drug development, especially for central nervous system (CNS) disorders. Compounds with piperazine cores are frequently explored for their potential therapeutic benefits due to their structural versatility and ability to interact with various biological targets.
Synthesis Analysis
Synthesis of similar compounds involves multi-step processes starting from basic chemical precursors. For instance, Kumar et al. (2017) detailed the synthesis of novel piperazine derivatives through a series of reactions including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction to produce the desired products. These methods highlight the complex nature of synthesizing such compounds, which could be adapted to synthesize the compound (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule is confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present, crucial for understanding the compound's potential interactions and reactivity (Kossakowski et al., 2008).
Chemical Reactions and Properties
Compounds containing piperazine and isoxazole rings engage in a variety of chemical reactions, contributing to their chemical diversity and potential for pharmacological activity. The reactivity of these compounds can be altered by substituting different functional groups, enabling the design of molecules with specific properties and activities. The synthesis and functionalization steps often involve nucleophilic substitutions, cyclizations, and Mannich reactions (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through analytical techniques like X-ray crystallography. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug development (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are closely linked to the compound's structure. For example, the presence of the isoxazole ring and piperazine moiety can significantly impact the compound's ability to interact with biological targets, influencing its pharmacological profile. Studies on similar compounds have explored their potential as CNS agents, highlighting the importance of chemical properties in determining therapeutic potential (Mokrosz et al., 1994).
特性
IUPAC Name |
5-[3-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-2-4-13(5-3-12)20-9-8-19(11-17(20)23)16(22)7-6-14-10-15(21)18-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPLTDKPZINNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=O)NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)



![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)
![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)
